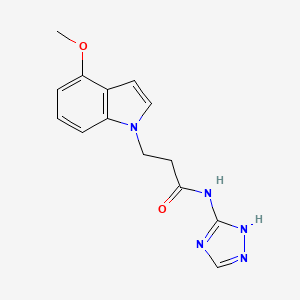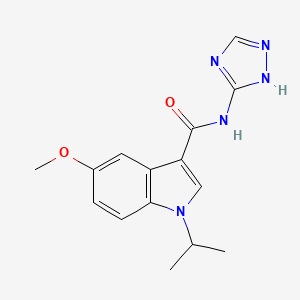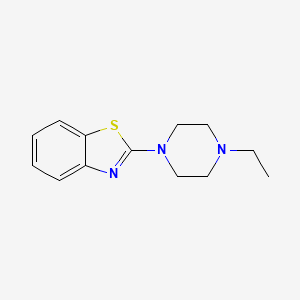
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.
Coupling Reaction: The methoxyindole and triazole intermediates are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.
Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Aminated derivatives.
Substitution: Various substituted indole and triazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The propanamide group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a phenyl ring instead of an indole ring, which can alter its binding properties and overall activity.
3-(4-methoxy-1H-indol-1-yl)propanamide: Does not have the triazole ring, potentially reducing its versatility in chemical reactions and biological interactions.
Uniqueness
The combination of the methoxyindole and triazole rings in 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide provides a unique structural framework that can enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H15N5O2 |
|---|---|
分子量 |
285.30 g/mol |
IUPAC 名称 |
3-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C14H15N5O2/c1-21-12-4-2-3-11-10(12)5-7-19(11)8-6-13(20)17-14-15-9-16-18-14/h2-5,7,9H,6,8H2,1H3,(H2,15,16,17,18,20) |
InChI 键 |
FDIJTAJKAIUQQI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopentyl-6-methyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159396.png)
![N-(3,4-dimethoxybenzyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159406.png)
![methyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12159407.png)

![methyl N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12159422.png)
![Methyl 2-[(tetrahydrofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12159436.png)

![2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12159451.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2H-tetrazol-5-yl)acetamide](/img/structure/B12159453.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159457.png)
![6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12159475.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B12159477.png)
![4-[2-(2,6-dioxocyclohexylidene)hydrazin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B12159491.png)
![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)
